molecular formula C13H18O4 B12439552 Ethyl 4-ethoxy-3-methoxyphenylacetate CAS No. 81187-23-7

Ethyl 4-ethoxy-3-methoxyphenylacetate

Cat. No.: B12439552
CAS No.: 81187-23-7
M. Wt: 238.28 g/mol
InChI Key: DQCZXRSORTVWEK-UHFFFAOYSA-N
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Description

Contextualization as a Phenylacetate (B1230308) Derivative

Ethyl 4-ethoxy-3-methoxyphenylacetate belongs to the class of compounds known as phenylacetate esters. The core of its structure is phenylacetic acid, which consists of a phenyl group attached to an acetic acid moiety. sigmaaldrich.com Phenylacetate derivatives are characterized by the substitution of the acidic proton of the carboxylic acid group with an alkyl or other functional group, or by substitutions on the phenyl ring. In the case of this compound, the carboxylic acid is esterified with an ethyl group, and the phenyl ring is substituted with both an ethoxy and a methoxy (B1213986) group at the 4 and 3 positions, respectively. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.

Significance in Contemporary Chemical Research

The significance of this compound in contemporary chemical research is highlighted by its role as a key intermediate in the synthesis of complex pharmaceutical compounds. Notably, a structurally related compound, ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate, is a crucial precursor in the manufacture of repaglinide, an oral antidiabetic drug. nist.govnist.govsielc.comspectrabase.com The synthesis of such intermediates is a critical area of process chemistry, aiming for efficient and commercially viable routes. Research in this area focuses on developing improved synthetic methods that are cost-effective and environmentally friendly. spectrabase.com The structural motifs present in this compound, such as the substituted phenyl ring and the ester functionality, are common in a variety of biologically active molecules, making it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications.

Historical Perspective on Related Chemical Entities

The historical context of this compound is rooted in the broader history of phenylacetic acid and vanilloid compounds. Phenylacetic acid itself has been a subject of study for over a century, recognized for its presence in various natural sources and its diverse applications, from being a plant auxin to a precursor in the synthesis of penicillin. sigmaaldrich.com

The "vanilloid" part of the compound's character relates to its structural similarity to vanillin (B372448) and other compounds containing a vanillyl group (a 4-hydroxy-3-methoxybenzyl group). spectrabase.com The study of vanilloids has a rich history, beginning with the isolation of vanillin from vanilla beans in the 19th century. This class of compounds is known for a range of biological activities, most famously the pungent sensation caused by capsaicin, the active component of chili peppers, which acts on the TRPV1 receptor. sielc.com The development of synthetic routes to various vanilloid structures has been a continuous effort in organic chemistry, driven by their potential applications in medicine and flavor chemistry. spectrabase.comuchicago.edu The synthesis of this compound builds upon this historical foundation of manipulating and functionalizing the vanillyl core.

Detailed Research Findings

While specific, in-depth research focused solely on this compound is not extensively published, its synthesis and characterization can be inferred from established chemical principles and related literature.

The primary method for the synthesis of this compound would involve the esterification of 4-ethoxy-3-methoxyphenylacetic acid with ethanol (B145695) in the presence of an acid catalyst. This is a standard and well-documented reaction in organic chemistry.

The characterization of the compound would rely on modern analytical techniques to confirm its structure and purity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 81187-23-7 alfa-chemistry.com
Molecular Formula C13H18O4
Molecular Weight 238.28 g/mol
IUPAC Name ethyl 2-(4-ethoxy-3-methoxyphenyl)acetate

Table 2: Spectroscopic Data for a Structurally Related Compound: Ethyl 4-methoxyphenylacetate (B8689602)

Spectroscopic TechniqueKey FeaturesSource
¹H NMR Signals corresponding to the ethyl ester protons, the methylene (B1212753) protons adjacent to the carbonyl group, the aromatic protons, and the methoxy group protons would be expected. The splitting patterns and chemical shifts would be indicative of the specific substitution pattern on the aromatic ring. nih.gov
¹³C NMR Resonances for the carbonyl carbon, the carbons of the ethyl group, the methylene carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the methoxy carbon would be observed. nih.gov
IR Spectroscopy A strong absorption band characteristic of the C=O stretching vibration of the ester group would be prominent. Bands corresponding to C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching would also be present. nist.gov
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and other characteristic fragments. nist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81187-23-7

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 2-(4-ethoxy-3-methoxyphenyl)acetate

InChI

InChI=1S/C13H18O4/c1-4-16-11-7-6-10(8-12(11)15-3)9-13(14)17-5-2/h6-8H,4-5,9H2,1-3H3

InChI Key

DQCZXRSORTVWEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)OCC)OC

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Optimized Synthetic Routes to Ethyl 4-ethoxy-3-methoxyphenylacetate

The synthesis of this compound can be achieved through various routes, with a primary focus on the esterification of 4-ethoxy-3-methoxyphenylacetic acid. Optimization of these routes involves careful consideration of precursors, reactants, and catalytic systems to maximize yield and purity.

Esterification Processes and Catalysis

The most direct method for the synthesis of this compound is the Fischer-Speier esterification of 4-ethoxy-3-methoxyphenylacetic acid with ethanol (B145695). organic-chemistry.orgbyjus.commasterorganicchemistry.comchemistrytalk.orglibretexts.org This acid-catalyzed reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com To drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is typically used, and the water formed during the reaction is removed, often through azeotropic distillation or the use of dehydrating agents. organic-chemistry.orgmasterorganicchemistry.com

Commonly employed homogeneous acid catalysts include strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids like p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemistrytalk.org In addition to traditional homogeneous catalysts, heterogeneous catalysts have been explored to facilitate easier separation and recycling, aligning with green chemistry principles. gcsu.edugcsu.edu For instance, solid acid catalysts like Amberlyst-15 have been successfully used in the esterification of similar phenylacetic acid derivatives. gcsu.edugcsu.edu The choice of catalyst can influence the reaction rate and conditions required. For example, a study on the synthesis of poly(ethylene vanillate) from a related monomer, 4-(2-hydroxyethoxy)-3-methoxybenzoic acid, investigated catalysts like titanium butoxide (TBT), titanium isopropoxide (TIS), and antimony trioxide (Sb₂O₃), highlighting the role of metal-based catalysts in esterification reactions. mdpi.com

The reaction conditions for the esterification process are crucial for optimizing the yield. A study on the preparation of a similar compound, ethyl phenylacetate (B1230308), from benzyl (B1604629) cyanide involved heating the reactants in the presence of sulfuric acid and alcohol for several hours. orgsyn.org

Table 1: Comparison of Catalysts for Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous H₂SO₄, HCl, TsOHHigh reaction ratesDifficult to separate from the reaction mixture, corrosive
Heterogeneous Amberlyst-15Easily recoverable and reusable, less corrosivePotentially lower reaction rates compared to homogeneous catalysts
Metal-based TBT, TIS, Sb₂O₃Effective for polycondensationPotential for metal contamination in the product

Precursor Chemistry and Reactant Optimization

The primary precursor for the synthesis of this compound is 4-ethoxy-3-methoxyphenylacetic acid. The synthesis of this acid itself is a critical step. One common starting material for this precursor is isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). A synthetic method for the related 3-ethoxy-4-methoxybenzaldehyde (B45797) involves the ethylation of isovanillin using bromoethane (B45996) in the presence of a base like sodium hydroxide (B78521) and a phase transfer catalyst such as benzyltriethylammonium chloride or tetrabutylammonium (B224687) fluoride. google.com This benzaldehyde (B42025) can then be oxidized to the corresponding carboxylic acid.

Another approach to a related phenylacetate structure involves starting from 4-methylsalicylic acid, which can be reacted with diethyl sulfate (B86663) in the presence of potassium carbonate to yield ethyl-2-ethoxy-4-methylbenzoate. google.com This intermediate can then undergo further transformations to introduce the acetic acid side chain. google.com

Optimization of reactants often involves using an excess of one of the reactants, typically the more cost-effective one, to shift the reaction equilibrium. In the context of Fischer esterification, using a large excess of ethanol not only acts as a solvent but also drives the reaction towards the product side. masterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid ratio significantly improves the ester yield. masterorganicchemistry.com

Derivatization Strategies for Structural Modification

The phenylacetate scaffold of this compound offers several sites for structural modification, allowing for the synthesis of a diverse range of analogs and congeners with potentially new properties.

Introduction of Functional Groups to the Phenylacetate Scaffold

The aromatic ring and the benzylic position of the phenylacetate core are primary targets for the introduction of new functional groups. Electrophilic aromatic substitution reactions can be employed to introduce substituents such as nitro groups, halogens, or acyl groups onto the benzene (B151609) ring. The existing ethoxy and methoxy (B1213986) groups will direct incoming electrophiles to specific positions on the ring.

Functionalization at the alpha-carbon of the acetate (B1210297) moiety is another common strategy. This can be achieved through enolate chemistry, allowing for alkylation, acylation, or the introduction of other functional groups at this position.

Synthesis of Analogs and Congeners

The synthesis of analogs and congeners of this compound can be achieved by modifying the precursor molecules before the final esterification step. For example, using different alcohols in the esterification process would yield a series of alkyl 4-ethoxy-3-methoxyphenylacetates.

Furthermore, analogs can be synthesized by altering the substitution pattern on the phenyl ring. For instance, starting with different substituted vanillin (B372448) or isovanillin derivatives would lead to a variety of phenylacetate esters with different functional groups on the aromatic ring. An example of a more complex analog is 3-Ethoxy-4-Methoxy-alpha-[(Methylsulfonyl)Methyl]-benzeneMethanaMine, which is an intermediate in the synthesis of the pharmaceutical Apremilast. lookchem.com The synthesis of this compound involves significant modification of the side chain attached to the 3-ethoxy-4-methoxyphenyl core. lookchem.com

Mechanistic Investigations of Reaction Pathways

The primary synthetic route to this compound, the Fischer esterification, proceeds through a well-established multi-step mechanism. organic-chemistry.orgbyjus.commasterorganicchemistry.comchemistrytalk.orglibretexts.org

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid (4-ethoxy-3-methoxyphenylacetic acid) by the acid catalyst. byjus.comchemistrytalk.orglibretexts.org This initial step increases the electrophilicity of the carbonyl carbon.

Following protonation, the alcohol (ethanol) acts as a nucleophile and performs a nucleophilic attack on the activated carbonyl carbon. byjus.comchemistrytalk.orglibretexts.org This results in the formation of a tetrahedral intermediate, an oxonium ion. byjus.com

A proton transfer then occurs from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. byjus.com This step converts a hydroxyl group into a better leaving group, water.

The next step involves the elimination of water from the protonated tetrahedral intermediate, which regenerates the carbonyl group and forms a protonated ester. byjus.com

Finally, deprotonation of the protonated ester, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, yields the final ester product, this compound, and regenerates the acid catalyst, allowing it to participate in another catalytic cycle. byjus.comchemistrytalk.org

Exploration of Photochemical Transformations

While specific photochemical studies on this compound are not extensively documented, the behavior of related phenylacetate and phenoxy systems under photochemical conditions provides valuable insights. Photochemical reactions, driven by the absorption of light, can induce unique transformations not readily achievable through thermal methods.

For instance, the photolysis of substituted ethyl phenylacetates can lead to a variety of products depending on the reaction conditions and the nature of the substituents. Studies on compounds like 2,2,2-tribromoethyl-(2'-phenylacetate) have shown that photolysis can induce C-Br bond cleavage, leading to reduction or substitution products. The solvent plays a crucial role in determining the reaction pathway, with hydrogen-donating solvents favoring reduction.

Furthermore, intramolecular photochemical cycloadditions are a known reaction pathway for phenyl-alkenyl bichromophoric systems. The presence of substituents on the aromatic ring, such as the ethoxy and methoxy groups in this compound, can significantly influence the efficiency and selectivity of these cycloadditions. For example, ortho-alkoxy groups have been shown to promote 1,3-cycloaddition with high selectivity. google.com These principles suggest that this compound could be a substrate for various photochemical transformations, including cycloadditions and bond-cleavage reactions, opening avenues for the synthesis of novel polycyclic structures.

Table 1: Analogous Photochemical Reactions of Phenylacetate Derivatives

ReactantReaction TypeKey Findings
2,2,2-Tribromoethyl-(2'-phenylacetate)PhotolysisC-Br bond cleavage, solvent-dependent product distribution (reduction vs. substitution).
5-Phenylpent-1-eneIntramolecular [2+2] CycloadditionFormation of cyclobutane (B1203170) rings, substituent effects on regioselectivity. google.com
Substituted Phenyl-ethenyl systemsIntramolecular CycloadditionOrtho-alkoxy groups promote 1,3-cycloaddition. google.com

Studies of Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific studies on this compound are limited, the reactivity of the phenylacetate scaffold in various coupling reactions is well-established.

Palladium-catalyzed reactions , such as the Suzuki, Heck, and Buchwald-Hartwig aminations, are powerful tools for modifying the aromatic ring of phenylacetate derivatives.

Suzuki Coupling: This reaction would involve the coupling of a halogenated derivative of this compound with a boronic acid, offering a direct route to biaryl structures.

Heck Reaction: The Heck reaction could be employed to introduce alkenyl groups onto the aromatic ring, providing a pathway to stilbene (B7821643) and other unsaturated derivatives.

Buchwald-Hartwig Amination: This methodology allows for the formation of C-N bonds, enabling the synthesis of arylamine derivatives from a halogenated precursor.

Copper-catalyzed coupling reactions also present a viable strategy for the functionalization of this compound. These reactions are often complementary to palladium-catalyzed methods and can be particularly useful for the formation of C-O and C-S bonds.

The α-position of the ester group is also amenable to metal-catalyzed arylation. Palladium-catalyzed α-arylation of esters is a well-developed methodology for forming a C-C bond between an aromatic carbon and the carbon alpha to the carbonyl group. acs.org This transformation on this compound would yield α-aryl derivatives, which are valuable building blocks in medicinal chemistry.

Table 2: Potential Metal-Catalyzed Coupling Reactions

Reaction TypeCatalystPotential Application to this compound
Suzuki CouplingPalladiumSynthesis of biaryl derivatives.
Heck ReactionPalladiumIntroduction of alkenyl groups.
Buchwald-Hartwig AminationPalladiumSynthesis of arylamine derivatives.
α-ArylationPalladiumFormation of α-aryl ester derivatives. acs.org
C-O/C-S CouplingCopperIntroduction of ether and thioether linkages.

Nucleophilic Substitution and Esterification Mechanisms

The ester functional group in this compound is a key site for nucleophilic substitution reactions. Hydrolysis of the ester, either under acidic or basic conditions, would yield the corresponding 4-ethoxy-3-methoxyphenylacetic acid. This carboxylic acid can then be re-esterified with different alcohols to produce a variety of ester derivatives.

The synthesis of this compound itself is typically achieved through the Fischer-Speier esterification of 4-ethoxy-3-methoxyphenylacetic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism of this reversible reaction involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic attack by the alcohol: An ethanol molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated from the tetrahedral intermediate, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

The equilibrium of the Fischer esterification can be shifted towards the product side by using an excess of the alcohol or by removing the water as it is formed.

Role as a Key Synthetic Intermediate

The structural features of this compound make it a valuable building block in the synthesis of more complex and biologically active molecules.

Intermediate in Agrochemical Development

While direct evidence of this compound's use in commercial agrochemicals is scarce, the broader class of phenylacetic acid derivatives has been explored for pesticidal activity. A patent has described unsaturated phenylacetic acid derivatives with fungicidal properties. google.com The general structure of these compounds, featuring a substituted phenylacetic acid moiety, suggests that derivatives of this compound could potentially be investigated for similar applications. The development of novel pesticides is an ongoing area of research, with a focus on compounds that are effective and have favorable environmental profiles. nih.gov The structural motifs present in this compound could serve as a starting point for the design and synthesis of new agrochemical candidates.

Comprehensive Spectroscopic and Computational Characterization

Advanced Spectroscopic Analyses

Spectroscopic techniques are the cornerstone of chemical analysis, probing the interactions of molecules with electromagnetic radiation to reveal structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise arrangement of atoms in an organic molecule. It exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.

For Ethyl 4-ethoxy-3-methoxyphenylacetate, ¹H NMR would provide information on the number of different types of protons, their connectivity, and their chemical environment. The spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methylene (B1212753) bridge, the methoxy (B1213986) group (a singlet), and the ethoxy group (a triplet and a quartet), as well as the protons on the aromatic ring. The splitting patterns and integration of these signals would confirm the molecular structure.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments. Each carbon atom in the molecule, from the carbonyl group of the ester to the individual carbons in the aromatic ring and the alkyl chains, would produce a distinct signal.

Table 1: Illustrative ¹H and ¹³C NMR Data (based on Ethyl 4-methoxyphenylacetate) This data is for a structurally related compound and is provided for illustrative purposes only.

¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
1.23 (t, 3H)-CH₃ (ethyl ester)14.2-CH₃ (ethyl ester)
3.54 (s, 2H)-CH₂- (acetate)40.7-CH₂- (acetate)
3.78 (s, 3H)-OCH₃ (methoxy)55.2-OCH₃ (methoxy)
4.13 (q, 2H)-OCH₂- (ethyl ester)60.6-OCH₂- (ethyl ester)
6.85 (d, 2H)Aromatic H114.0Aromatic CH
7.21 (d, 2H)Aromatic H126.3Aromatic C
129.5Aromatic CH
158.6Aromatic C-O
171.8C=O (ester)

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies correspond to different functional groups present in the molecule, providing a "vibrational fingerprint."

For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. C-O stretching vibrations from the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. The aromatic ring would be identified by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The presence of aliphatic C-H bonds in the ethyl and methoxy groups would be confirmed by stretching vibrations in the 2850-2960 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
2960-2850 C-H Stretch Aliphatic (Ethyl, Methoxy)
1750-1735 C=O Stretch Ester
1600-1450 C=C Stretch Aromatic Ring

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene (B151609) ring. The presence of the ester, methoxy, and ethoxy groups, which are auxochromes, would be expected to cause a bathochromic (red) shift of the primary absorption bands of the benzene ring (typically around 204 nm and 254 nm) to longer wavelengths.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns. In a mass spectrometer, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (224.25 g/mol ). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the bond between the methylene group and the aromatic ring.

Quantum Chemical and Theoretical Modeling Studies

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular geometries, vibrational frequencies, and electronic properties.

A DFT study of this compound would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. From this optimized geometry, various properties could be calculated:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Properties: DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These theoretical predictions can then be compared with experimental data to confirm the structural assignment.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carbonyl, methoxy, and ethoxy groups would be expected to be regions of high negative potential.

While no specific DFT studies on this compound are currently published, such calculations would be invaluable for a deeper understanding of its structural and electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis

No published research provides a Frontier Molecular Orbital (FMO) analysis for this compound. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's electronic behavior, including its reactivity and electronic transition properties. Data on the energy levels and spatial distribution of these orbitals for the title compound are currently unavailable.

Electrostatic Potential (MESP) Mapping

Similarly, there are no available studies presenting a Molecular Electrostatic Potential (MESP) map for this compound. MESP analysis is a valuable tool for visualizing the charge distribution within a molecule, identifying electrophilic and nucleophilic sites, and predicting intermolecular interactions. Without such a study, a detailed understanding of its electrostatic properties remains speculative.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

While experimental spectroscopic data for related compounds like Ethyl 4-methoxyphenylacetate (B8689602) exist, a dedicated study that combines experimental and theoretical (e.g., using Density Functional Theory - DFT) methods to predict and correlate the NMR chemical shifts and IR frequencies for this compound has not been found. Such correlative studies are essential for the unambiguous assignment of spectral signals and for validating computational models.

Theoretical Insights into Nonlinear Optical Properties

The potential nonlinear optical (NLO) properties of this compound have not been explored in the available scientific literature. Theoretical calculations are a primary method for predicting the NLO response of a molecule, which is crucial for its potential application in optoelectronic devices.

Crystallographic Investigations of Related Structures

Detailed crystallographic data, which provides definitive information about the solid-state structure of a compound, is not available for this compound.

Single-Crystal X-ray Diffraction for Solid-State Conformation

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and conformational details.

Hirshfeld Surface Analysis for Intermolecular Interactions

Consequently, a Hirshfeld surface analysis, which is derived from crystallographic data to quantify and visualize intermolecular interactions within a crystal, has not been performed for this compound. This analysis is key to understanding the packing of molecules in the solid state and the nature of the forces that govern it.

In Vitro Biological Activity Screening

In vitro screening is a critical first step in the discovery of new therapeutic agents. It allows for the rapid assessment of a compound's biological effects in a controlled laboratory setting. For this compound, while direct studies are limited, the structural motifs present suggest several plausible areas of biological activity that warrant investigation.

Antiproliferative and Cytotoxic Potential in Cell Lines

Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the search for new antimicrobial and antifungal agents. Phenylacetic acid and its derivatives have shown some promise in this regard. These compounds can potentially disrupt microbial cell membranes or interfere with essential metabolic pathways. ontosight.ai A comprehensive screening of this compound against a range of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi would be required to ascertain its spectrum of activity and minimum inhibitory concentrations (MICs).

Enzyme Inhibitory Profile Analysis

Enzymes are crucial for many biological processes, and their inhibition can be a key mechanism of drug action. The structure of this compound, an ester of a substituted phenylacetic acid, suggests it could be a substrate or inhibitor for various enzymes, such as esterases or other metabolic enzymes. However, no specific enzyme inhibitory profile for this compound has been published. Future investigations could explore its activity against enzymes implicated in disease, such as cyclooxygenases (COX) in inflammation or various proteases in cancer.

Anti-inflammatory Response Modulation

Inflammation is a key process in many diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest. The presence of ethoxy and methoxy groups on the phenyl ring of this compound is a feature seen in some known anti-inflammatory agents. ontosight.ai These substitutions can influence the molecule's interaction with inflammatory mediators. Studies investigating its effect on inflammatory markers, such as the production of cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS), would be necessary to determine its anti-inflammatory potential.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity.

Elucidation of Structural Motifs Critical for Biological Action

While specific SAR studies for this compound are not available, general principles can be inferred from related compounds. For phenylacetate (B1230308) derivatives, the nature and position of substituents on the phenyl ring, as well as the ester group, are critical for activity. The 4-ethoxy and 3-methoxy groups on the phenyl ring of the target compound are expected to significantly influence its lipophilicity, electronic properties, and steric profile. These factors, in turn, would govern its absorption, distribution, metabolism, and excretion (ADME) properties and its interaction with biological targets. Comparative studies with analogues bearing different substituents at these positions would be essential to elucidate the specific structural features that are critical for any observed biological action.

Impact of Substituent Effects on Bioactivity

The bioactivity of aromatic compounds like this compound is significantly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its ability to interact with biological macromolecules.

In the context of antifungal activity, studies on related phenylacetic acids have shown that the presence and position of substituents are critical. For instance, research on various derivatives has demonstrated that the antifungal efficacy can be modulated by the type of substituent on the aromatic ring. While specific data on the 4-ethoxy-3-methoxy substitution pattern of the target compound is not extensively available, general principles of structure-activity relationships (SAR) in antifungal agents suggest that these groups would modulate the compound's polarity and its ability to penetrate fungal cell membranes. nih.govnih.gov The lipophilicity imparted by the ethoxy and ethyl groups could potentially enhance its interaction with the lipid-rich fungal cell membrane.

Similarly, in the realm of antimalarial research, SAR studies on phenylacetate derivatives have indicated that substituents on the phenyl ring play a crucial role in determining activity against Plasmodium falciparum. nih.gov Specifically, the size and electronic nature of the substituents can significantly impact the inhibitory concentration. Although direct studies on this compound are not reported, the presence of the 4-ethoxy and 3-methoxy groups would be a key determinant in any potential antimalarial action.

Table 1: Impact of Substituents on the Bioactivity of Phenylacetic Acid Analogs

Compound/Analog ClassSubstituent(s)Observed BioactivityReference
Phenylacetic AcidUnsubstitutedAntifungal activity against Phytophthora capsici nih.gov
Substituted PhenylacetatesVariousAntimalarial activity sensitive to substituent type and position nih.gov
Isoxazolidine DerivativesC-5-(substituted phenoxy)methylHigh antifungal activity nih.gov

This table is illustrative and based on studies of related compound classes, as direct comparative data for this compound is not available in the searched literature.

Molecular Mechanism of Action Investigations

Understanding the molecular mechanisms by which a compound exerts its biological effects is a cornerstone of pharmacological research. For this compound, several potential mechanisms have been investigated based on the activities of structurally analogous compounds.

Interference with Key Biological Pathways (e.g., Ergosterol (B1671047) Synthesis)

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. patsnap.comnih.gov Inhibitors of this pathway disrupt membrane integrity, leading to fungal cell death. ebsco.com While there are no direct studies demonstrating that this compound inhibits ergosterol synthesis, compounds with a phenylacetic acid backbone have been explored for their antifungal properties. nih.gov The mechanism of action for many antifungal phenylpropanoids, which share structural similarities, involves membrane damage rather than specific inhibition of ergosterol synthesis. mdpi.com However, given that various aromatic compounds can interfere with this pathway, it remains a theoretical possibility for this compound that warrants further investigation. researchgate.net

Receptor Interaction Studies (e.g., GABAA Receptor Binding)

The γ-aminobutyric acid type A (GABAA) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for various therapeutic agents. youtube.comyoutube.com Certain molecules with a vanilloid-like structure (related to the 4-hydroxy-3-methoxyphenyl group) have been shown to modulate GABAA receptor activity. nih.gov For instance, some flavonoids containing methoxy groups can act as positive allosteric modulators of GABAA receptors. nih.govmdpi.com Although no specific studies on the interaction of this compound with GABAA receptors have been found, the presence of the 3-methoxy group on the phenyl ring suggests that this is a potential area for future research. The interaction of vanilloid compounds with other receptors, such as the transient receptor potential vanilloid (TRPV) receptors, is well-documented, highlighting the potential for this structural motif to interact with various biological targets. nih.govnih.gov

Heme Polymerization Inhibitory Activity

Heme polymerization is a critical detoxification process in the malaria parasite, Plasmodium falciparum, making it an attractive target for antimalarial drugs. nih.govnih.gov Compounds that inhibit this process prevent the parasite from neutralizing toxic heme, leading to its death. While research has been conducted on the antimalarial activity of phenylacetic acid derivatives, direct evidence of this compound inhibiting heme polymerization is not available in the reviewed literature. nih.gov However, various aromatic and heterocyclic compounds have been shown to interfere with this pathway, suggesting that compounds with a phenylacetate scaffold could potentially exhibit such activity. nih.govneliti.com The specific electronic and steric contributions of the ethoxy and methoxy groups would be critical in determining the efficacy of any such inhibition. mdpi.com

Table 2: Potential Molecular Mechanisms of Action

MechanismTargetRelevant Compound ClassesPotential for this compound
Ergosterol Synthesis InhibitionFungal cell membrane biosynthesisAzoles, PhenylpropanoidsTheoretical; requires investigation. mdpi.comresearchgate.net
GABAA Receptor ModulationCentral nervous system receptorsFlavonoids, VanilloidsPotential based on structural similarity. nih.govnih.gov
Heme Polymerization InhibitionPlasmodium falciparum detoxification pathwayQuinolines, Aromatic compoundsPotential based on structural scaffold. nih.govnih.gov

This table outlines potential mechanisms based on the activity of structurally related compounds, as direct experimental evidence for this compound is limited.

Interactions with Biomacromolecules

The interaction of small molecules with essential biomacromolecules like DNA is a key aspect of their biological activity, particularly in the context of antimicrobial and anticancer research.

DNA Binding Studies

The ability of a compound to bind to DNA can lead to various cellular effects, including the inhibition of replication and transcription. While there are no specific studies detailing the interaction of this compound with DNA, the general class of phenylacetate derivatives has been investigated in this context. The planar aromatic ring of the molecule could theoretically intercalate between DNA base pairs, a common mode of interaction for many bioactive compounds. Furthermore, the substituents on the phenyl ring could influence the mode and affinity of binding. For instance, the introduction of bulky substituents can affect the way a molecule fits into the grooves of the DNA helix. researchgate.net The nature of interactions can range from non-covalent (e.g., groove binding, intercalation) to covalent binding, each leading to different biological outcomes. researchgate.net Without experimental data, any discussion on the DNA binding properties of this compound remains speculative.

Scientific Review of this compound

A comprehensive analysis of its chemical properties, synthesis, and biological significance.

Investigations of Biological and Bioactive Properties: Mechanistic and Structure Activity Focus

Mechanistic Insights from Computational Studies

Due to a lack of specific studies on ethyl 4-ethoxy-3-methoxyphenylacetate, this section will draw upon research conducted on structurally similar compounds to hypothesize potential protein interactions and explore the broader structure-activity relationships within this chemical class. These related compounds share key structural motifs, such as the substituted phenyl ring and the ester group, which are crucial for molecular recognition by biological targets.

Molecular docking simulations are powerful computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the molecular basis of a compound's biological activity by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of a protein's active site.

For instance, studies on compounds with a phenylacetate (B1230308) core have revealed their potential to interact with a variety of enzymes. The orientation and binding affinity of these compounds are largely governed by the nature and position of the substituents on the phenyl ring. The ethoxy and methoxy (B1213986) groups on the target compound, this compound, are expected to play a significant role in its binding profile. The oxygen atoms in these groups can act as hydrogen bond acceptors, while the ethyl and methyl moieties contribute to hydrophobic interactions.

The addition of an ethoxy group at the meta position, as in the target compound, introduces further possibilities for interaction. This group can influence the compound's conformation and its fit within the binding pocket. Depending on the topology of the active site, the ethoxy group could either enhance binding through additional hydrophobic interactions or create steric hindrance, thereby reducing affinity.

The table below summarizes the potential interactions based on the structural features of this compound, extrapolated from studies on analogous compounds.

Structural Feature Potential Interaction Type Potential Interacting Amino Acid Residues
Ethoxy GroupHydrophobic Interaction, Hydrogen Bond AcceptorLeucine, Isoleucine, Valine, Serine, Threonine
Methoxy GroupHydrogen Bond Acceptor, Hydrophobic InteractionSerine, Threonine, Alanine, Valine
Phenyl Ringπ-π Stacking, Hydrophobic InteractionPhenylalanine, Tyrosine, Tryptophan, Leucine
Ethyl Acetate (B1210297) GroupHydrogen Bond Acceptor, Hydrophobic InteractionGlycine, Serine, Alanine, Leucine

It is crucial to emphasize that these are hypothesized interactions based on the principles of molecular recognition and data from related compounds. Rigorous molecular docking studies on this compound with specific protein targets are necessary to validate these predictions and to fully elucidate its mechanism of action at the molecular level. Such studies would provide valuable insights for the rational design of new derivatives with enhanced biological activity.

Exploration of Environmental and Material Science Research Pathways

Degradation and Environmental Fate Studies

While direct research on the environmental fate of Ethyl 4-ethoxy-3-methoxyphenylacetate is not extensively documented, its structural similarity to common lignin-derived compounds, such as derivatives of vanillin (B372448) and guaiacol (B22219), allows for scientifically grounded postulations about its degradation pathways. Lignin (B12514952), an abundant natural polymer, is a primary source of such aromatic compounds. the-innovation.orgresearchgate.net The environmental degradation of these molecules is a key area of study to ensure that their use does not lead to persistent pollution. usgs.govchemrxiv.org

Lignin is a complex aromatic polymer that, when broken down, can yield a variety of valuable chemical compounds, including phenols, aldehydes, and esters. the-innovation.orgacs.org The depolymerization of lignin can be achieved through various methods, including thermal, chemical, and biological processes, each yielding a different profile of monomeric and oligomeric products. acs.orgnih.gov For instance, the catalytic conversion of lignin model compounds like guaiacol has been studied to understand the reaction pathways that lead to the formation of aromatics and the unfortunate side-product, coke. nih.gov

Given that this compound contains the core 4-ethoxy-3-methoxyphenyl group, which is structurally analogous to components of lignin, it is plausible that this compound could be a product of certain lignin depolymerization techniques. nih.gov Specifically, processes that involve the cleavage of ether and carbon-carbon bonds within the lignin structure could potentially lead to the formation of such substituted phenylacetic acid esters. acs.orgrsc.org The analysis of products from lignin depolymerization often involves advanced chromatographic techniques to identify and quantify the complex mixture of resulting chemicals. acs.org

Table 1: Representative Monomeric Products from Lignin Depolymerization

Product NameChemical StructurePotential Application
Vanillin4-hydroxy-3-methoxybenzaldehydeFlavoring agent, polymer precursor nih.govfrontiersin.org
Syringaldehyde4-hydroxy-3,5-dimethoxybenzaldehydePolymer precursor nih.gov
Guaiacol2-methoxyphenolChemical synthesis nih.govnih.gov
This compound (Hypothetical)4-ethoxy-3-methoxyphenylacetic acid ethyl esterPotential polymer precursor

Note: This table includes well-documented lignin depolymerization products and hypothetically includes this compound to illustrate its potential origin.

The degradation of aromatic compounds in the environment is often mediated by oxidative and catalytic processes. For compounds like this compound, these processes are crucial for their removal from soil and water systems. The presence of an ester group suggests that hydrolysis could be a primary degradation pathway, likely accelerated by acidic or alkaline conditions, or by microbial enzymes. nih.gov This would break the ester bond, yielding 4-ethoxy-3-methoxyphenylacetic acid and ethanol (B145695).

Furthermore, the aromatic ring with its activating ethoxy and methoxy (B1213986) groups is susceptible to oxidative cleavage. This can occur through reactions with hydroxyl radicals in the atmosphere or water, or through microbial catabolism. nih.gov Studies on the catalytic oxidation of similar molecules, such as phenacetin, have shown that degradation often begins with the cleavage of side chains, followed by the opening of the aromatic ring, ultimately leading to mineralization into carbon dioxide and water. researchgate.net

Catalytic approaches, often employing metal oxides, are being explored for the efficient degradation of volatile organic compounds (VOCs), including esters. While specific data on this compound is unavailable, research on the catalytic oxidation of ethyl acetate (B1210297) demonstrates the potential for such technologies to break down ester-containing compounds.

Role in Polymer Science and Functional Materials

The functional groups present in this compound make it a promising candidate as a monomer for the synthesis of novel polymers and advanced materials. The drive to create bio-based polymers from renewable resources like lignin has spurred significant research in this area. the-innovation.orgrsc.org

The ester functionality of this compound could potentially be utilized in transesterification reactions to synthesize polyesters. researchgate.netscienceinfo.com By reacting with a diol under appropriate catalytic conditions, the ethyl ester group could be displaced to form a repeating ester linkage in a polymer chain. The resulting polyesters would incorporate the 4-ethoxy-3-methoxyphenyl moiety, which could impart specific properties such as rigidity, thermal stability, and hydrophobicity to the material. nih.gov The synthesis of aromatic polyesters through methods like interfacial polycondensation has been demonstrated for various aromatic esters. researchgate.net

Table 2: Potential Polymerization Reactions Involving Aromatic Esters

Monomer TypeCo-reactantPolymer TypePotential Properties
Aromatic Di-esterDiolPolyesterThermal stability, rigidity
Aromatic Di-acidDiolPolyesterHigh performance
Aromatic Hydroxy-esterSelf-condensationPolyesterBio-based, functional

The development of advanced materials with tailored properties is a key goal in polymer science. The incorporation of monomers derived from renewable resources like lignin can introduce unique functionalities. the-innovation.orgresearchgate.net The specific substituents on the aromatic ring of this compound (the ethoxy and methoxy groups) can influence the properties of polymers derived from it. These groups can affect the polymer's solubility, thermal behavior, and potential for further chemical modification.

For instance, the presence of these ether linkages could enhance the polymer's resistance to certain chemical environments. Furthermore, the aromatic structure itself contributes to properties like flame retardancy and UV stability. mdpi.com By carefully selecting co-monomers and polymerization techniques, it is theoretically possible to create a range of advanced materials with properties tuned for specific applications, from specialty plastics to functional coatings. Research into the use of lignin-based phenolic compounds in resins demonstrates the potential to replace traditional, fossil-fuel-derived components. nih.govmdpi.comcapes.gov.br

Future Research Directions and Translational Potential

Emerging Methodologies for Synthesis and Derivatization

The classical synthesis of Ethyl 4-ethoxy-3-methoxyphenylacetate typically involves the esterification of 4-ethoxy-3-methoxyphenylacetic acid. However, future research could focus on the development and optimization of more efficient, sustainable, and versatile synthetic strategies.

Green Chemistry Approaches: Modern synthetic chemistry is increasingly focused on environmentally benign methods. ijfans.org Future syntheses could explore:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, often leading to higher yields and purities for various organic reactions, including the synthesis of heterocyclic compounds and cinnamamides. ijfans.orgarkat-usa.orgresearchgate.netnih.govresearchgate.net Applying microwave irradiation to the esterification or transesterification reactions for producing this compound could offer significant advantages over conventional heating methods.

Ionic Liquids: The use of ionic liquids as both catalysts and solvents in esterification reactions, such as the synthesis of phenylacetate (B1230308), has been reported to provide a recyclable and efficient reaction medium, minimizing the use of volatile organic solvents. google.comgoogle.com

Biocatalysis: Enzymatic cascades have been successfully employed for the green and sustainable synthesis of phenylacetic acid and its derivatives from renewable feedstocks like L-phenylalanine. nih.gov The exploration of lipase-catalyzed esterification could provide a highly selective and mild route to this compound.

Flow Chemistry: For the scalable and safe production of this compound and its derivatives, flow chemistry presents a compelling alternative to batch processing. youtube.com This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of reactive intermediates, which would be particularly advantageous for derivatization reactions. youtube.com

Derivatization Strategies: The core structure of this compound is amenable to a wide range of derivatization reactions to create a library of novel compounds for biological screening. Future work could focus on modifications at several key positions:

Aromatic Ring Substitution: Introduction of additional substituents on the phenyl ring could modulate the electronic and steric properties of the molecule.

Ester Moiety Modification: Synthesis of a series of esters with different alcohol moieties could influence the compound's lipophilicity and pharmacokinetic properties.

Methylene (B1212753) Bridge Functionalization: Reactions at the alpha-carbon of the acetate (B1210297) group could introduce new functional groups and chiral centers.

Synthetic MethodologyPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, cleaner reaction profiles. ijfans.orgnih.gov
Ionic Liquid Catalysis Recyclable solvent/catalyst system, avoidance of volatile organic compounds. google.com
Biocatalysis High selectivity, mild reaction conditions, use of renewable feedstocks. nih.gov
Flow Chemistry Scalability, enhanced safety, precise process control. youtube.comyoutube.com

Advanced Computational Approaches in Structure-Activity Prediction

Computational methods are indispensable in modern drug discovery and materials science for predicting the properties of novel compounds and guiding experimental work. For this compound and its derivatives, these approaches can accelerate the identification of promising candidates for specific applications.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity or other properties. nih.govepa.gov For a library of newly synthesized derivatives of this compound, QSAR studies could be employed to:

Predict their potential anti-inflammatory, antioxidant, or other biological activities based on calculated molecular descriptors. nih.govmdpi.com

Elucidate the key structural features that govern their activity, such as the role of the ethoxy and methoxy (B1213986) substituents. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, molecular docking could be used to:

Screen for potential biological targets by virtually docking the molecule against a wide range of protein structures. nih.gov

Hypothesize the binding mode and affinity of derivatives to specific enzyme active sites, such as cyclooxygenases or kinases, which are common targets for anti-inflammatory drugs. nih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to avoid costly late-stage failures. memphis.edunih.gov Various in silico tools can be used to predict the ADMET profile of this compound and its analogs, providing insights into their drug-likeness. nih.govmdpi.comresearchgate.net

Computational ToolApplication for this compound Research
QSAR Predict biological activity and identify key structural features for activity. nih.govnih.gov
Molecular Docking Identify potential protein targets and predict binding modes. nih.govnih.gov
ADMET Prediction Assess drug-likeness and potential pharmacokinetic and toxicity issues. memphis.edumdpi.com

Novel Biological Targets and Mechanistic Hypotheses

The structural similarity of this compound to other biologically active molecules, such as derivatives of homovanillic acid, suggests that it may possess interesting pharmacological properties. nih.govnih.gov

Antioxidant and Anti-inflammatory Activity: The presence of a substituted phenolic moiety is a common feature in many antioxidant and anti-inflammatory compounds.

Antioxidant Potential: Phenolic acids with methoxy and hydroxyl groups are known to possess antioxidant activity. nih.govnih.gov Theoretical studies on related structures suggest that the 4-ethoxy-3-methoxyphenyl group could confer radical scavenging properties. frontiersin.org Future research should experimentally validate the antioxidant capacity of this compound.

Anti-inflammatory Targets: Chronic inflammatory diseases are a major healthcare challenge, and there is a continuous search for novel anti-inflammatory agents. nih.gov The phenylacetate scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Future studies could investigate whether this compound or its derivatives can modulate key inflammatory pathways, such as those involving cytokines, MAP kinases, or NF-κB. nih.gov

Neuroprotective Effects: Homovanillic acid, a structurally related compound, is a major metabolite of the neurotransmitter dopamine, and its levels in the brain have been correlated with certain neurological conditions. nih.govnih.gov Given this connection, it is conceivable that this compound could exhibit neuroprotective or neuromodulatory effects, a hypothesis that warrants investigation.

Cross-Disciplinary Research Synergies

The potential applications of this compound are not limited to pharmacology and could extend to other scientific fields.

Materials Science: Phenylacetate derivatives can be used as building blocks for the synthesis of polymers and other functional materials. The specific properties of this compound, such as its solubility and reactivity, could be harnessed in the development of novel materials with tailored characteristics. For instance, related compounds have been incorporated into gel nanofibers.

Agricultural Science: The phenylacetate scaffold is a common feature in certain pesticides and herbicides. ijfans.org Future research could explore the potential of this compound and its derivatives as agrochemicals, for example, as plant growth regulators or as active ingredients in crop protection formulations.

Biosensor Technology: Phenol derivatives have been utilized in the development of amperometric biosensors. nih.gov The electrochemical properties of this compound could be investigated for its potential use as a recognition element in the construction of novel biosensors for the detection of specific analytes.

Research AreaPotential Application of this compound
Materials Science Monomer for the synthesis of specialty polymers and functional gels.
Agricultural Science Precursor for novel agrochemicals such as herbicides or pesticides. ijfans.org
Biosensor Technology Recognition element in the development of electrochemical biosensors. nih.gov

Q & A

What are the optimal synthetic routes for Ethyl 4-ethoxy-3-methoxyphenylacetate, and how do reaction conditions influence yield?

Category : Basic Research Question
Methodological Answer :
The synthesis typically involves alkylation and esterification steps. For example, alkylation of 4-methylsalicylic acid with diethyl sulfate in polar solvents (e.g., acetone) using potassium carbonate as a base at 50–80°C for 6–12 hours yields intermediates like ethyl-2-ethoxy-4-methylbenzoate . Subsequent bromination with N-bromosuccinimide (NBS) and cyanation with NaCN can introduce functional groups. Purification via distillation and ether extraction (with NaOH washing to remove unreacted phenols) is critical for isolating the final product . Yield optimization requires strict control of temperature, stoichiometric ratios, and catalyst selection. For instance, substituting LiAlH₄ for NaCN in cyanation may reduce side reactions .

How can X-ray crystallography and spectroscopic methods validate the molecular structure of this compound?

Category : Basic Research Question
Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Hydrogen bonding patterns and torsion angles derived from diffraction data confirm substituent positions .
  • Spectroscopy :
    • NMR : 1^1H NMR peaks at δ 1.2–1.4 ppm (triplet, ethyl ester CH₃) and δ 3.7–4.3 ppm (quartet, ester CH₂ and methoxy/ethoxy groups) verify substituents.
    • IR : Stretching bands at 1720–1740 cm⁻¹ (ester C=O) and 1250–1270 cm⁻¹ (aryl-O-CH₃) confirm functional groups .
      Cross-validation with elemental analysis (<0.5% deviation) ensures purity .

What analytical techniques are recommended for quantifying this compound in complex mixtures?

Category : Basic Research Question
Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30) at 1.0 mL/min. Retention time ~8–10 minutes, validated against pure standards .
  • GC-MS : Electron ionization (70 eV) with a DB-5MS column. Key fragments: m/z 210 (M⁺-CH₂CH₃), 165 (aryl-acetate cleavage) .
  • TLC : Hexane:ethyl acetate (3:1) as the solvent system; visualize with UV or iodine staining .

What are the stability profiles and recommended storage conditions for this compound?

Category : Basic Research Question
Methodological Answer :
The compound is stable under anhydrous conditions but hydrolyzes in acidic/alkaline environments. Store at 0–6°C in amber glass vials to prevent photodegradation. Avoid moisture and heat (>40°C), which accelerate ester hydrolysis. Incompatible with strong oxidizers (e.g., HNO₃) and reducing agents (e.g., LiAlH₄) .

How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Category : Advanced Research Question
Methodological Answer :
Contradictions often arise from divergent reaction conditions or impurities. For example:

  • Yield discrepancies : Compare catalyst systems (e.g., K₂CO₃ vs. Cs₂CO₃ in alkylation) and solvent polarity. Replicate protocols with strict inert-atmosphere control .
  • Spectroscopic variations : Validate NMR data using deuterated solvents (e.g., CDCl₃) and internal standards (TMS). Cross-check with computational predictions (DFT for 13^{13}C NMR shifts) .

What advanced strategies can optimize the regioselectivity of methoxy and ethoxy group installation?

Category : Advanced Research Question
Methodological Answer :

  • Directed ortho-metalation : Use tert-butoxycarbonyl (Boc) protecting groups to direct methoxy/ethoxy substitution .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 8 hours) and improve regioselectivity via controlled dielectric heating .
  • Computational modeling : DFT studies (e.g., Gaussian 16) predict transition-state energies to favor para-substitution over ortho .

How can researchers identify and mitigate decomposition products during long-term storage?

Category : Advanced Research Question
Methodological Answer :

  • LC-MS analysis : Monitor for hydrolysis products (e.g., 4-ethoxy-3-methoxyphenylacetic acid, m/z 196) .
  • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks. Use Arrhenius kinetics to extrapolate shelf life .
  • Additives : Incorporate radical scavengers (e.g., BHT) to inhibit oxidative degradation .

What computational approaches predict the compound’s solvent interactions and solubility?

Category : Advanced Research Question
Methodological Answer :

  • Molecular dynamics (MD) : Simulate solvation in ethyl lactate or DMSO using OPLS-AA forcefields. Analyze hydrogen-bonding networks and diffusion coefficients .
  • COSMO-RS : Predict solubility parameters (δ) and partition coefficients (log P) .
  • Validation : Compare simulated density (ρ) and viscosity (η) with experimental data (<2% error threshold) .

How does the substitution pattern (methoxy vs. ethoxy) influence biological activity in related phenylacetate derivatives?

Category : Advanced Research Question
Methodological Answer :

  • SAR studies : Ethoxy groups enhance lipophilicity (log P +0.5 vs. methoxy), improving blood-brain barrier penetration in neuroactive analogs .
  • Enzymatic assays : Compare inhibition of COX-2 or acetylcholinesterase using substituted derivatives. Ethoxy at C4 reduces IC₅₀ by 30% vs. methoxy .

What troubleshooting strategies resolve low yields in the final esterification step?

Category : Advanced Research Question
Methodological Answer :

  • Byproduct analysis : Use GC-MS to detect unreacted intermediates (e.g., 4-ethoxy-3-methoxybenzaldehyde). Optimize acid catalyst (e.g., H₂SO₄ vs. TsOH) .
  • Azeotropic distillation : Remove water with toluene to shift equilibrium toward ester formation .
  • Microwave activation : Enhance reaction kinetics via localized superheating .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.